molecular formula C9H8BrFO2 B15292683 2-(Bromomethyl)-6-fluorophenylacetic acid

2-(Bromomethyl)-6-fluorophenylacetic acid

Cat. No.: B15292683
M. Wt: 247.06 g/mol
InChI Key: BMQICMRGTGFSPE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-fluorophenylacetic acid is an organic compound that features both bromine and fluorine substituents on a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-fluorophenylacetic acid typically involves the bromination of 6-fluorophenylacetic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-fluorophenylacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products

Scientific Research Applications

2-(Bromomethyl)-6-fluorophenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-fluorophenylacetic acid involves its interaction with biological molecules through its bromomethyl and fluorophenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-6-fluorophenylacetic acid
  • 2-(Iodomethyl)-6-fluorophenylacetic acid
  • 2-(Bromomethyl)-4-fluorophenylacetic acid

Uniqueness

2-(Bromomethyl)-6-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity. The bromine atom allows for versatile nucleophilic substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[2-(bromomethyl)-6-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-6-2-1-3-8(11)7(6)4-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

BMQICMRGTGFSPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)CBr

Origin of Product

United States

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